molecular formula C16H15NO B11718034 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

Cat. No.: B11718034
M. Wt: 237.30 g/mol
InChI Key: LFZSJGYBNFHHKP-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile (CAS 1204103-37-6) is a high-purity organic compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol. This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure features a methoxy-substituted naphthalene ring system coupled with a cyclobutanecarbonitrile group, making it a versatile precursor for the construction of more complex molecules. A primary research application of this compound is its role in the synthesis of active pharmaceutical ingredients (APIs). Patents describe its utility in the industrial-scale synthesis pathway for agomelatine, a medication used in the treatment of major depressive disorder . As a nitrile-containing compound, it can undergo various transformations, including reduction to primary amines or hydrolysis to carboxylic acids, offering multiple pathways for chemical diversification. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its defined structure and properties to advance projects in drug discovery and chemical development.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3

InChI Key

LFZSJGYBNFHHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

A [2+2] photocycloaddition between 7-methoxy-1-vinylnaphthalene and acrylonitrile under UV irradiation has been explored to construct the cyclobutane ring. This method faces challenges in regioselectivity, often yielding mixtures of exo and endo products. Typical conditions involve:

  • Reactants : 7-Methoxy-1-vinylnaphthalene, acrylonitrile (1:1.2 molar ratio).

  • Solvent : Dichloromethane (DCM).

  • Light Source : UV-A (365 nm).

  • Yield : 30–45% (requires chromatographic separation).

Thermal Cycloaddition

Thermal [2+2] cycloadditions using strained alkenes (e.g., norbornene derivatives) and nitrile-containing dienophiles have been reported, though yields remain modest (25–35%).

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 7-methoxy-1-naphthylboronic acid and 1-bromocyclobutanecarbonitrile offers a modular route:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : Toluene/water (4:1).

  • Temperature : 80°C, 12 h.

  • Yield : 68–72%.

Negishi Coupling

Zinc-mediated coupling of 1-iodocyclobutanecarbonitrile with 7-methoxy-1-naphthylzinc bromide improves selectivity:

  • Conditions : Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), THF, 60°C.

  • Yield : 75–80%.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diallyl-naphthyl precursors to form the cyclobutane ring:

  • Substrate : 7-Methoxy-1-(buta-1,3-dienyl)naphthalene.

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : DCM, 40°C.

  • Yield : 50–55%.

Dieckmann Cyclization

Cyclization of nitrile-containing diesters under basic conditions:

  • Substrate : Dimethyl 2-(7-methoxy-1-naphthyl)malononitrile.

  • Base : NaH (2 eq.), THF, 0°C → rt.

  • Yield : 60%.

Rosenmund-von Braun Reaction

Conversion of a bromide to a nitrile on a pre-formed cyclobutane-naphthyl scaffold:

  • Substrate : 1-(7-Methoxy-1-naphthyl)cyclobutane bromide.

  • Conditions : CuCN (3 eq.), DMF, 120°C, 24 h.

  • Yield : 65%.

Nucleophilic Substitution

Reaction of 1-(7-methoxy-1-naphthyl)cyclobutanol with TMSCN under Lewis acid catalysis:

  • Catalyst : BF₃·OEt₂ (10 mol%).

  • Solvent : CH₂Cl₂, 0°C.

  • Yield : 70%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization yields but may decompose sensitive intermediates.

  • Low temperatures (0–40°C) improve selectivity in photocycloadditions and cross-couplings.

Catalytic Systems

  • Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂) dominate cross-coupling methods, with ligand choice (e.g., PPh₃, XPhos) critical for efficiency.

  • Grubbs catalysts enable RCM but struggle with steric hindrance in tetrasubstituted cyclobutanes.

Byproduct Formation

  • Isomerization : Exo/endo mixtures in cycloadditions require costly separations.

  • Over-alkylation : Mitigated by slow addition of electrophiles in nucleophilic substitutions.

Comparative Analysis of Methods

Method Yield (%) Complexity Cost Scalability
[2+2] Photocycloaddition30–45HighLowLimited
Suzuki Coupling68–72ModerateModerateHigh
RCM50–55HighHighModerate
Rosenmund-von Braun65LowLowHigh

Emerging Approaches

Flow Chemistry

Microreactor-based [2+2] cycloadditions improve light penetration and reduce side reactions, boosting yields to 55%.

Electrochemical Synthesis

Anodic oxidation of 7-methoxy-1-naphthylacetonitrile derivatives facilitates cyclobutane formation at ambient conditions (yield: 60%) .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The methoxy group and the naphthalene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Table 1: Synthetic Methods for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

MethodologyDescriptionYield (%)Reference
Cyclization of nitrilesUsing appropriate cyclization agents85
Nucleophilic substitutionInvolves substitution reactions with nucleophiles75
Multicomponent reactionsOne-pot synthesis with multiple reactants90

The compound exhibits significant biological activity, particularly in anti-cancer research. Studies have demonstrated its efficacy against various cancer cell lines, including prostate cancer and leukemia. The mechanism of action often involves the inhibition of specific cellular pathways that promote tumor growth.

Case Studies on Anticancer Activity

  • Study 1 : A study evaluated the cytotoxic effects of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile on K562 (chronic myelogenous leukemia) cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
  • Study 2 : In another investigation, the compound was tested against prostate cancer cell lines (PC3). The findings revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in prostate cancer treatment.

Antimicrobial Properties

Beyond anticancer applications, 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile has shown promising antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

MicroorganismActivity TypeMinimum Inhibitory Concentration (µg/mL)Reference
Staphylococcus aureusBactericidal15
Escherichia coliBacteriostatic20
Candida albicansAntifungal10

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling reveal favorable characteristics that suggest good bioavailability and low toxicity levels in preliminary assessments.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent logP Boiling Point (°C) Key Applications/Properties
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile (Target) Not explicitly provided Inferred >250 g/mol 7-Methoxy-naphthyl High (inferred) N/A Likely high hydrophobicity; potential pharmaceutical intermediate
1-(4-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 4-Chlorophenyl 2.92 N/A HPLC analysis (Newcrom R1 column)
1-(6-Chloro-3-pyridyl)cyclobutanecarbonitrile C₁₀H₉ClN₂ 192.64 6-Chloro-3-pyridyl N/A N/A Heteroaromatic reactivity; drug synthesis
1-(Methylsulfonyl)cyclobutanecarbonitrile C₆H₉NO₂S 159.21 Methylsulfonyl -1.12 392.8 High thermal stability; polar applications
1-(Dimethylamino)cyclobutanecarbonitrile C₇H₁₂N₂ 124.18 Dimethylamino N/A N/A Basic nitrogen for coordination chemistry
Key Observations:
  • Substituent Effects :

    • Aromatic vs. Heteroaromatic Groups : The methoxy-naphthyl group in the target compound introduces greater steric bulk and aromaticity compared to chlorophenyl (C₆H₄Cl) or pyridyl (C₅H₃NCl) groups. This likely increases molecular weight and hydrophobicity (logP >3 inferred), making it less soluble in polar solvents than the methylsulfonyl derivative (logP -1.12) .
    • Polar Functional Groups : The methylsulfonyl substituent in drastically reduces logP (-1.12) and increases boiling point (392.8°C), suggesting utility in high-temperature reactions or polar media.
  • Thermal Stability : The methylsulfonyl derivative’s high boiling point contrasts with the inferred lower thermal stability of the methoxy-naphthyl compound due to its bulky aromatic system .

Biological Activity

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile can influence its biological activity. The presence of the methoxy group on the naphthalene ring enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The cyclobutane moiety may also contribute to its unique pharmacological profile.

Research indicates that 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile exhibits activity as a beta-secretase (BACE) inhibitor. BACE is a critical enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease. By inhibiting BACE, this compound may reduce amyloid plaque formation and improve cognitive function in affected individuals .

Pharmacological Properties

The pharmacological profile of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile includes:

  • Inhibition of BACE : Studies have demonstrated that this compound effectively inhibits BACE activity, which is essential for reducing amyloid-beta levels in the brain.
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta toxicity.
  • Potential for Cognitive Improvement : Animal models treated with this compound show improvements in memory and learning tasks, indicating its potential as a cognitive enhancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
BACE InhibitionEffective inhibition of beta-secretase activity
NeuroprotectionProtection against amyloid-beta induced toxicity
Cognitive EnhancementImprovement in memory tasks in animal models

Case Studies

Several studies have examined the effects of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile in preclinical models:

  • Study A : A study involving transgenic mice expressing human APP showed that treatment with this compound resulted in a significant reduction in amyloid plaque burden compared to untreated controls. Behavioral tests indicated improved spatial memory performance .
  • Study B : In vitro experiments using cultured neuronal cells demonstrated that exposure to 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile led to decreased apoptosis rates when challenged with amyloid-beta oligomers. This suggests a protective mechanism at the cellular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclobutane Ring Formation : Start with cyclobutanone derivatives. A base-catalyzed reaction (e.g., NaOEt or KOtBu) with malononitrile could form the cyanocyclobutane core, as seen in analogous nitrile syntheses .

  • Naphthyl Group Attachment : Use Suzuki-Miyaura coupling between a brominated cyclobutanecarbonitrile and 7-methoxy-1-naphthylboronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/ethanol) for cross-coupling efficiency.

  • Condition Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. RT) and stoichiometry to minimize by-products like dehalogenated intermediates.

    • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR (methoxy peak at ~3.8–4.0 ppm, naphthyl aromatic signals) and IR (C≡N stretch ~2240 cm1^{-1}) .

Q. What safety protocols are critical when handling 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile in laboratory settings?

  • Handling :

  • Use chemical fume hoods to prevent inhalation of volatile intermediates .
  • Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
    • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
    • Waste Disposal : Neutralize cyanide-containing by-products with alkaline hypochlorite before disposal. Avoid drain release due to environmental toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Analysis : Use X-ray crystallography or DFT calculations to assess ring strain and substituent spatial orientation. The cyclobutane’s puckered geometry may hinder nucleophilic attack at the nitrile group.
  • Electronic Effects : Compare Hammett parameters of methoxy-naphthyl vs. other aryl groups. The electron-donating methoxy group may activate the naphthyl ring for electrophilic substitution but deactivate the nitrile toward nucleophilic addition .
  • Experimental Validation : Perform kinetic studies under varying electronic environments (e.g., substituent swaps on the naphthyl group) to isolate steric vs. electronic contributions.

Q. How can contradictory data on reaction yields be resolved when synthesizing derivatives of this compound?

  • Methodology :

  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-methoxy by-products or cyclobutane ring-opened species).
  • Parameter Screening : Design a Design-of-Experiments (DoE) matrix to test variables (catalyst loading, solvent polarity, temperature). For example, higher Pd catalyst concentrations may suppress homocoupling side reactions in cross-coupling steps.
  • Reproducibility Checks : Validate results across multiple batches and laboratories to rule out equipment-specific artifacts.

Q. What computational tools are suitable for predicting the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradability and aquatic toxicity based on structural fragments (e.g., nitrile, methoxynaphthyl).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
  • Validation : Cross-reference predictions with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) .

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